molecular formula C7H9BrO3S B2524512 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide CAS No. 2126176-82-5

2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide

Cat. No.: B2524512
CAS No.: 2126176-82-5
M. Wt: 253.11
InChI Key: CRNCHDFHEKQLRU-UHFFFAOYSA-N
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Description

2-Bromo-8-thiabicyclo[321]octan-3-one 8,8-dioxide is a chemical compound with the molecular formula C7H9BrO3S It is a bicyclic compound containing a sulfur atom and a bromine atom

Scientific Research Applications

2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide typically involves the bromination of 8-thiabicyclo[3.2.1]octan-3-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfur atom can be further oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfur-containing bicyclic structure play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-8-thiabicyclo[32Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-bromo-8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO3S/c8-7-5(9)3-4-1-2-6(7)12(4,10)11/h4,6-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNCHDFHEKQLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)CC1S2(=O)=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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